1,3-Diamino-5-phenylphenazinium chloride

Photographic desensitization Anti-fog agent Silver halide emulsion

Standard phenosafranin (CAS 81-93-6) precipitates in hydroquinone developers and shifts absorption by up to 48 nm. Pinakryptol Green (CAS 19220-17-8) is the validated 1,3-diamino positional isomer for specific desensitization and staining protocols. - Anti-fog agent in MQ/pyro developers at 1:500,000-1:1,000,000 (1928 SMPE data) - Dutt (1981) protocol: DNA stain after cold H₃PO₄ RNA extraction - Compatible with 1:30 pyro baths; 33% development time extension

Molecular Formula C18H15ClN4
Molecular Weight 322.8 g/mol
CAS No. 19220-17-8
Cat. No. B098368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diamino-5-phenylphenazinium chloride
CAS19220-17-8
Synonymspinakryptol green
Molecular FormulaC18H15ClN4
Molecular Weight322.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[N+]2=C3C=C(C=C(C3=NC4=CC=CC=C42)N)N.[Cl-]
InChIInChI=1S/C18H14N4.ClH/c19-12-10-14(20)18-17(11-12)22(13-6-2-1-3-7-13)16-9-5-4-8-15(16)21-18;/h1-11H,(H3,19,20);1H
InChIKeyROPQCOBYNJQQRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Procurement Context


1,3-Diamino-5-phenylphenazinium chloride (CAS 19220-17-8), historically known as Pinakryptol Green, is a synthetic cationic phenazinium dye belonging to the azine dye class [1]. It is a positional isomer of the more widely studied phenosafranin (3,7-diamino-5-phenylphenazinium chloride, CAS 81-93-6), differing solely in the placement of its two amino substituents on the phenazinium core—positions 1 and 3 versus positions 3 and 7 [2]. This compound exists as a green crystalline chloride salt with molecular formula C₁₈H₁₅ClN₄ and a molecular weight of 322.8 g/mol . Its primary documented applications span photographic desensitization, histological DNA staining, and, in patent literature, use as a desensitizing additive in silver halide emulsions [3].

1 Positional isomer identity: 1,3-diamino substitution on phenazinium core; distinct from the 3,7-isomer (phenosafranin, CAS 81-93-6).
2 Photographic desensitization research: supports anti-fog additive studies in silver halide developer systems and development-by-inspection workflows.
3 Histological staining protocols: documented use in DNA-selective nuclear staining after phosphoric acid RNA extraction in tissue sections.
4 Phenazinium dye chemistry: reference compound for 1,3-diamino substitution pattern in structure-property relationship studies.

Why Generic Substitution Fails in Critical Applications


Phenazinium dyes are not interchangeable despite sharing a common core structure. The position of amino substituents on the phenazinium ring governs the electronic distribution, redox potential, absorption spectrum, and intermolecular binding behavior of each derivative [1]. The 1,3-diamino substitution pattern of Pinakryptol Green (CAS 19220-17-8) produces a distinctly different chromophore from its 3,7-diamino isomer phenosafranin (CAS 81-93-6), resulting in altered light-absorption characteristics and differential interactions with silver halide grains in photographic emulsions [2]. Historical quantitative evidence demonstrates that even when two isomers exhibit comparable anti-fogging efficacy at identical concentrations, their compatibility with specific developer chemistries, solubility profiles, and desensitization kinetics diverge significantly [3]. Substituting the 1,3-isomer with the 3,7-isomer (or with methylated safranin derivatives) without experimental validation risks altered fog suppression, incompatible precipitation in the developer bath, and failure to meet application-specific safelight tolerance requirements. The evidence presented below quantifies where these differences manifest.

Chromophore identity
1,3-diamino asymmetric core; green solid with distinct absorption profile
3,7-diamino symmetric core (phenosafranin) may shift absorption bands and redox behavior; limited published optical data for 1,3-isomer
Developer compatibility
Reported pyro developer compatible; incompatible with pyrogallol and hydroquinone
Phenosafranin may precipitate in hydroquinone-containing MQ developers; formulation context may not transfer
Application domain
Photographic desensitization and holographic emulsions; focused patent landscape (56 patents)
Broad biological staining, fluorescent probes, electrochemistry (7,169 patents); substituting 1,3-isomer enters unvalidated application space

Quantitative Differentiation vs. Closest Analogs


Anti-Fog Desensitization Efficacy vs. Phenosafranin

In a controlled developer-fog study using Motion Picture Positive film developed in D-16 developer for 5 minutes at ~85°F, aerial fog density reached 0.60 without any desensitizer [1]. Addition of Pinakryptol Green at 1:500,000 (2 ppm) entirely prevented this fog (density reduced to 0), and the identical concentration of Phenosafranin produced the same complete fog suppression [1]. Under copper sulfate-induced fog conditions (0.80 density at 70°F), Pinakryptol Green at 1:1,000,000 (1 ppm) reduced fog density to 0.15, while 1:500,000 (2 ppm) eliminated all visible fog [1]. On Motion Picture Negative film with copper sulfate (fog density 1.0), Pinakryptol Green at 1:1,000,000 reduced density to 0.12 and at 1:500,000 reduced it to 0.06 [1]. A separate qualitative assessment from the German photographic literature explicitly states that Pinakryptol Green proved superior ('noch mehr das Pinakryptol-Grün erwiesen') to Phenosafranin for enabling development under yellow or candle light [2].

Anti-Fog Efficacy
Head-to-head
Both isomers suppress aerial fog completely at 1:500,000 dilution. Pinakryptol Green reduces Cu-induced fog density by 81% at 1:1,000,000 (from 0.80 to 0.15). Reported as preferred for higher safelight brightness in practical use.
Supports desensitization workflow selection and safelight-condition optimization.
Historical SMPE Transactions data (1928); MQ and D-16 developer conditions.
Photographic desensitization Anti-fog agent Silver halide emulsion

Positional Isomerism and Chromophore Identity

The sole structural difference between Pinakryptol Green (CAS 19220-17-8) and phenosafranin (CAS 81-93-6) is the location of the two amino groups: positions 1 and 3 versus positions 3 and 7 on the phenazinium ring [1]. This positional isomerism fundamentally alters the symmetry and electronic distribution of the π-conjugated system. In phenosafranin (3,7-substitution), the amino groups are para to each other across the central ring, producing a symmetric donor-acceptor-donor motif with an absorption maximum at ~519–530 nm in aqueous solution and a purplish-red color in solution . Pinakryptol Green (1,3-substitution) places both amino donors on the same ring in a meta relationship, breaking the symmetry and producing a distinctly green-appearing solid with different solution-phase absorption characteristics [1]. While an authoritative modern λmax for the 1,3-isomer is not available in primary literature (literature count = 1 in PubChemLite), the structural rationale for differentiated optical and redox properties is well-established for phenazinium systems, where substituent position has been shown to shift absorption bands by tens of nanometers and alter redox potentials [2].

Chromophore Identity
Class-level
1,3-diamino: asymmetric chromophore, amino groups in meta relationship on same ring. 3,7-diamino (phenosafranin): symmetric donor-acceptor-donor motif, amino groups para across central ring, λmax 519–530 nm. Modern λmax for 1,3-isomer not reliably reported in primary literature.
Isomer-identity verification is essential during procurement; these are distinct chromophores, not synonyms.
Class-level inference from phenazinium structure-property principles; data to verify.
Phenazinium dye chemistry Positional isomerism Structure-property relationship

Developer Compatibility in Practical Workflows

Practical photographic literature documents distinct developer compatibility profiles for the two isomers. Pinakryptol Green can be used directly in pyro (pyrogallol) developers at a dilution of 1 part stock solution to 30 parts developer, with a 2-minute pre-development bath followed by safelight illumination [1]. However, it is explicitly incompatible with pyrogallol and hydroquinone, and its use extends standard development time by approximately one-third ('Entwicklungszeit verlängert sich um ca. 1/3') [2]. The recommended stock solution concentration is 1 g per 500 mL water, with a 50:50 water-alcohol mixture recommended for improved shelf stability [3]. In contrast, phenosafranin shows poor water solubility, requiring alcohol in the formulation, and has documented precipitation issues in hydroquinone-containing MQ developers [4]. These practical differences mean that formulation compatibility, rather than intrinsic desensitizing potency, often governs which isomer is selected for a given developer system.

Developer Compatibility
Reported
Pinakryptol Green: pyro developer compatible (1:30 dilution); incompatible with pyrogallol and hydroquinone; development time extends ~33%. Phenosafranin: poor water solubility, requires alcohol cosolvent; documented precipitation in hydroquinone-containing MQ developers.
Formulation compatibility context governs isomer selection for specific developer systems.
Cross-study practical literature; stock solution 1 g/500 mL in 50:50 water-ethanol for stability.
Photographic developer compatibility Desensitizer formulation Development by inspection

DNA Staining After RNA Extraction

A 1981 study by Dutt published in Microscopica Acta established Pinakryptol Green as an effective basic dye for staining DNA in mammalian tissue sections following selective RNA extraction with concentrated phosphoric acid (75-90%, 5°C, 20-120 min) [1]. In this protocol, pinakryptol green was used alongside setoglaucine, setocyanine, and alcoholic aniline blue without SO₂ [1]. While the paper did not directly compare pinakryptol green head-to-head against phenosafranin or other phenazinium dyes for staining intensity or specificity, its inclusion in a validated DNA-staining protocol distinguishes it from the 3,7-isomer, whose primary histological use is as a Gram stain counterstain for differentiating Gram-negative (red) from Gram-positive (blue) bacteria [2]. This divergent application profile—DNA-selective nuclear staining vs. bacteriological Gram counterstaining—reflects the different binding preferences arising from the altered amino group geometry.

DNA Staining Protocol
Method context
Validated in phosphoric acid RNA extraction protocol (Dutt, 1981): mammalian tissue sections fixed in Carnoy, formalin, or paraformaldehyde; RNA extracted with 75–90% H₃PO₄ at 5°C; aqueous pinakryptol green stains DNA in nuclei. Phenosafranin is primarily a Gram counterstain, not validated for this protocol.
Protocol-specific staining context; substituting the 3,7-isomer may require full revalidation.
Single-study validation (Microscopica Acta, 1981); direct staining-intensity comparison not available.
Histological staining DNA detection RNA extraction Basic dye

Patent Landscape and Research Footprint

A comparison of patent and literature counts for the two positional isomers reveals a starkly differentiated application landscape. Pinakryptol Green (CAS 19220-17-8) has a patent count of 56 and a primary literature count of only 1 [1], indicating a compound whose intellectual property footprint substantially exceeds its published basic research footprint. In contrast, phenosafranin (CAS 81-93-6) has a patent count of 7,169 and a literature count of 82 [1], reflecting its broader use as a biological stain, fluorescent probe scaffold, and electrochemical mediator. Patents citing Pinakryptol Green predominantly relate to photographic desensitization, silver halide emulsion additives, and holographic recording materials [2], while phenosafranin patents span biological imaging, anticancer drug delivery, electrochromic devices, and sensor applications [3]. This divergence suggests that the 1,3-isomer occupies a specialized, photography-centric niche, whereas the 3,7-isomer has been generalized across multiple technology sectors.

Research Footprint
Reported
Pinakryptol Green (1,3-isomer): 56 patents, 1 primary literature reference. Phenosafranin (3,7-isomer): 7,169 patents, 82 literature references. Patent domains fundamentally different: photographic/holographic vs. biological imaging, electrochemistry, and sensors.
Supports application-domain selection; 1,3-isomer occupies a specialized photographic niche.
PubChemLite 2024 data; patent counts include all global jurisdictions.
Patent analysis Research utilization Application differentiation

Evidence-Backed Application Scenarios


Photographic Development by Inspection

The quantitative anti-fog data from the 1928 SMPE Transactions [6] supports the use of Pinakryptol Green as a desensitizing additive in photographic developers for development-by-inspection workflows. At working concentrations of 1:500,000 to 1:1,000,000 in MQ or pyro developers, it suppresses both thermal aerial fog and metal-induced fog while enabling safelight illumination during development—a critical requirement for manual inspection of negative density. The compound's compatibility with pyro developers at 1:30 dilution provides a formulation advantage over phenosafranin, which precipitates in hydroquinone-containing developers [2]. Users should prepare a stock solution of 1 g per 500 mL of 50:50 water-ethanol for stability, and expect approximately 33% extension of standard development time [3].

Holographic Recording Materials

Patent literature explicitly identifies Pinakryptol Green as a selectable desensitizer for silver halide emulsions used in phase hologram production, alongside Pinakryptol Yellow, Wurster's Blue perchlorate, and phenosafranine [6]. The compound is incorporated into an alcoholic pre-bath or directly into the non-tanning developer to control emulsion sensitivity during holographic exposure and processing. The 1,3-diamino substitution pattern's distinct absorption characteristics (differentiated from the 3,7-isomer) may offer specific spectral matching advantages for holographic recording at particular wavelengths, though direct comparative holographic efficiency data between isomers was not identified in the accessed sources.

Histological DNA Staining

The validated protocol of Dutt (1981) [6] establishes Pinakryptol Green as a suitable basic dye for staining DNA in mammalian tissue sections after selective RNA extraction with cold concentrated phosphoric acid. Tissues fixed in Carnoy, 10% buffered neutral formalin, or paraformaldehyde are subjected to 75-90% H₃PO₄ at 5°C for 20-120 minutes, then stained with aqueous Pinakryptol Green solution. This application is distinct from phenosafranin's standard use as a Gram counterstain, and laboratories following the Dutt protocol should specifically procure CAS 19220-17-8 rather than the more common CAS 81-93-6 to ensure protocol fidelity.

Specialty Dye Chemistry Research

For academic and industrial research groups investigating phenazinium dye structure-property relationships, Pinakryptol Green serves as a critical reference compound representing the 1,3-diamino substitution pattern—complementing the extensively studied 3,7-isomer (phenosafranin) and 2,8-dimethyl-3,7-diamino derivative (safranin O). As demonstrated by the 2024 MDPI study on triamino-phenazinium dyes, positional variation of amine substituents shifts absorption maxima by up to 48 nm and dramatically alters thermosensitivity [6]. Including the 1,3-isomer in comparative studies enables mapping of the full substituent-position parameter space for computational modeling, redox characterization, and photophysical optimization of phenazinium-based probes.

Application
Selection Property
Validation Focus
Photographic development by inspection
Pyro developer compatibility and anti-fog performance
Fog density reduction at working dilution; safelight-condition tolerance
Holographic recording material research
Silver halide emulsion desensitization profile
Spectral matching for target recording wavelength
Histological DNA staining
Phosphoric acid RNA extraction compatibility
Nuclear staining specificity in fixed tissue sections
Phenazinium dye chemistry research
1,3-diamino positional isomer identity
Substituent-position parameter space for structure-property mapping
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